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Compound of Interest

Compound Name:
1-(4-(Methylamino)piperidin-1-

yl)ethanone hydrochloride

Cat. No.: B1592422 Get Quote

An In-depth Technical Guide on the Physical and Analytical Properties of 1-(4-
(Methylamino)piperidin-1-yl)ethanone Hydrochloride

Executive Summary
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (CAS No: 71879-46-4) is a

substituted piperidine derivative that serves as a valuable intermediate in organic synthesis and

medicinal chemistry.[1][2][3] Its structural motif is of interest to researchers in drug

development, particularly for the synthesis of more complex molecules. This guide provides a

comprehensive overview of its essential physical properties, analytical characterization

methods, and best practices for handling and storage. The protocols described herein are

designed to be self-validating, ensuring scientific rigor and reproducibility for researchers and

drug development professionals.

Chemical Identity and Core Properties
Accurate identification is the foundation of all scientific research. The fundamental identifiers

and properties of this compound are summarized below.

Table 1: Chemical Identifiers and Properties
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Property Value Source(s)

CAS Number 71879-46-4 [1][3][4]

Molecular Formula C₈H₁₇ClN₂O [4]

Molecular Weight 192.69 g/mol [4]

Common Synonyms

1-Acetyl-N-methyl-4-

piperidinamine

monohydrochloride

[1]

Typical Purity ≥95% [4]

Physical Form Solid

Storage
Store at 2-8°C or controlled

room temperature, keep dry
[4]

Chemical Structure
The molecular structure consists of a piperidine ring N-acylated with an acetyl group and

substituted at the 4-position with a methylamino group. The compound is supplied as a

hydrochloride salt, which typically enhances stability and aqueous solubility.

Caption: 2D representation of 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride.

Experimental Determination of Physical Properties
While some physical data is available from suppliers, key properties like melting point and a

detailed solubility profile often require experimental determination. These properties are critical

indicators of purity and are essential for downstream applications such as reaction optimization

and formulation.

Melting Point Analysis
Rationale: The melting point is a fundamental thermodynamic property. A sharp melting range

is a strong indicator of high purity, whereas a broad and depressed range suggests the

presence of impurities.
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Protocol for Melting Point Determination:

Calibration: Calibrate the melting point apparatus using certified standards (e.g.,

benzophenone, caffeine) to ensure instrument accuracy.

Sample Preparation: Place a small amount (2-3 mg) of the finely powdered, dry compound

into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min)

to determine an approximate melting range.

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to

within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min.

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the entire sample becomes a clear liquid (completion). The melting

"point" is reported as this range.

Solubility Profiling
Rationale: Understanding the solubility of a compound in various solvents is crucial for

selecting appropriate reaction media, purification methods (crystallization), and analytical

conditions (e.g., HPLC mobile phase). For drug development, aqueous solubility is a key

determinant of bioavailability.

Protocol for Qualitative Solubility Determination:

Solvent Selection: Prepare vials containing 1.0 mL of common laboratory solvents (e.g.,

Deionized Water, Ethanol, Methanol, DMSO, Dichloromethane).

Sample Addition: Add a pre-weighed amount (e.g., 1 mg) of the compound to each vial.

Observation: Vigorously vortex each vial for 30 seconds. Visually inspect for dissolution.

Classify as "freely soluble," "sparingly soluble," or "insoluble."

Incremental Addition (for soluble samples): If the initial amount dissolves completely,

continue adding pre-weighed increments (e.g., 1 mg, 5 mg, 10 mg) and vortexing until

saturation is reached (solid material persists).
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Quantification: Calculate the approximate solubility in mg/mL for each solvent. For precise

quantification, a saturated solution should be prepared, filtered, and the concentration of the

filtrate determined by a calibrated analytical method like HPLC-UV.

Analytical Characterization for Quality Control
Robust analytical methods are required to confirm the identity and purity of 1-(4-
(Methylamino)piperidin-1-yl)ethanone hydrochloride, ensuring the reliability of experimental

results. Commercial suppliers often utilize HPLC and NMR for batch qualification.[1]

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)
Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic

molecules. It separates the main compound from potential impurities based on their differential

partitioning between a nonpolar stationary phase and a polar mobile phase.

HPLC System

Solvent Delivery
(Pump)

Autosampler
(Injector)

RP-C18 Column
(Stationary Phase)

UV/Vis Detector
(e.g., 210 nm)

Data Acquisition
(Chromatogram)

Sample Preparation
(Dissolve in Mobile Phase A)

Click to download full resolution via product page

Caption: Standard experimental workflow for HPLC purity analysis.

Exemplary HPLC Method Protocol:

This protocol is a representative method and should be optimized for the specific

instrumentation and column used.
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Parameter Recommended Condition Rationale

Column
C18 Reverse-Phase (e.g., 4.6

x 150 mm, 5 µm)

Industry standard for nonpolar

to moderately polar

compounds.

Mobile Phase A
0.1% Trifluoroacetic Acid (TFA)

in Water

TFA acts as an ion-pairing

agent to improve peak shape

for amines.

Mobile Phase B 0.1% TFA in Acetonitrile

Acetonitrile is a common

organic modifier with good UV

transparency.

Gradient
5% B to 95% B over 15

minutes

A gradient elution ensures that

both polar and nonpolar

impurities are eluted and

detected.

Flow Rate 1.0 mL/min
Standard flow rate for a 4.6

mm ID column.

Injection Volume 5-10 µL

A small volume prevents

column overloading and peak

distortion.

Column Temp. 30 °C

Controlled temperature

ensures reproducible retention

times.

Detector UV Absorbance at 210 nm

The amide chromophore

should absorb at short UV

wavelengths.

Sample Prep.
1.0 mg/mL in 50:50

Water:Acetonitrile

Ensures complete dissolution

and compatibility with the

mobile phase.

Structural Confirmation by NMR Spectroscopy
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Rationale: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for

confirming the chemical structure of a molecule. It provides detailed information about the

chemical environment of hydrogen atoms, allowing for unambiguous structural elucidation.

Protocol for ¹H NMR Sample Preparation:

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble

(e.g., D₂O, Methanol-d₄, or DMSO-d₆). D₂O is often a good first choice for hydrochloride

salts.

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

Homogenization: Cap the tube and vortex or sonicate gently until the sample is fully

dissolved.

Analysis: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

The resulting spectrum should be consistent with the expected structure, showing distinct

signals for the acetyl methyl group, the N-methyl group, and the various protons on the

piperidine ring.

Handling, Storage, and Stability
Proper handling and storage are paramount to maintaining the integrity and purity of the

compound over time.

Handling: Use standard personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.

Storage: The compound should be stored in a tightly sealed container to prevent moisture

absorption, as hydrochloride salts can be hygroscopic.[4] While some suppliers recommend

refrigeration (2-8°C), storage at controlled room temperature in a dry environment (e.g., in a

desiccator) is also acceptable.[4] Protection from light is also advisable as a general

precaution for organic compounds.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.seedior.com/product/detail-313957.html
https://www.seedior.com/product/detail-313957.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is a key chemical intermediate

with well-defined identifiers. This guide provides a framework for its comprehensive physical

and analytical characterization. By employing the detailed, self-validating protocols for

determining properties like melting point and solubility, and for confirming identity and purity via

HPLC and NMR, researchers can ensure the quality and reliability of their starting materials,

which is a critical step in the rigorous process of scientific discovery and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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